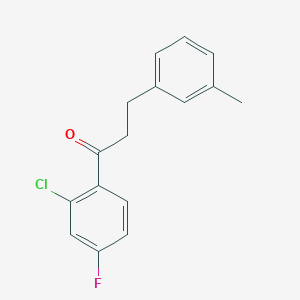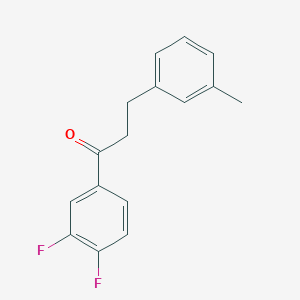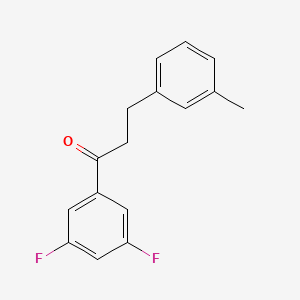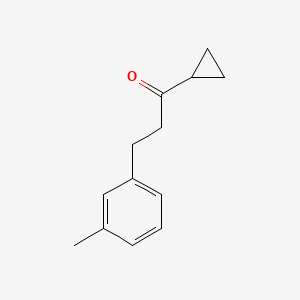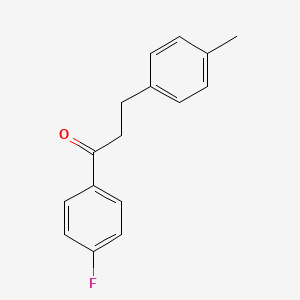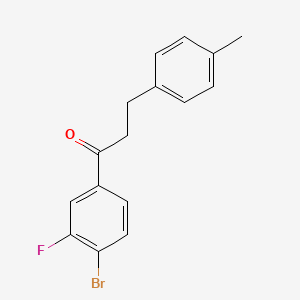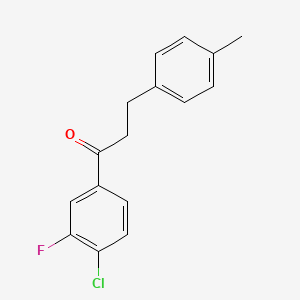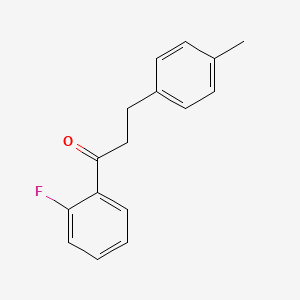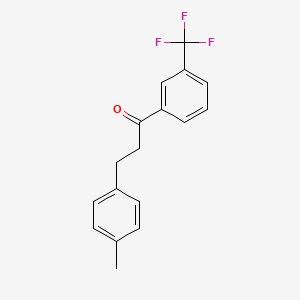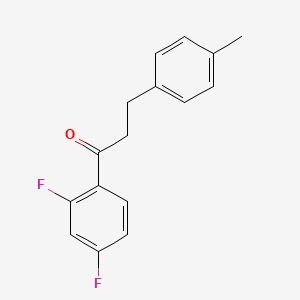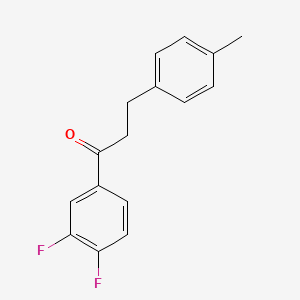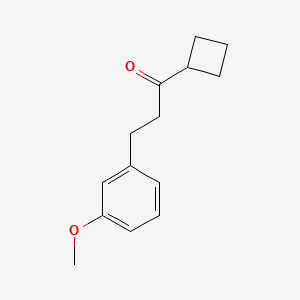
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. This compound features a cyclobutane ring attached to a ketone group, which is further connected to a 3-methoxyphenyl group via an ethyl chain.
準備方法
The synthesis of Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through
Attachment of the Ketone Group: The ketone group is introduced via Friedel-Crafts acylation, using reagents such as acetyl chloride and aluminum chloride as catalysts.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group is attached through a nucleophilic substitution reaction, where the methoxy group is introduced using methanol and a strong base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclobutane-containing molecules in biological systems.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The cyclobutane ring and ketone group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:
Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone: Similar structure but with the methoxy group in the para position.
Cyclobutyl 2-(3-hydroxyphenyl)ethyl ketone: Similar structure but with a hydroxy group instead of a methoxy group.
Cyclobutyl 2-(3-methoxyphenyl)propyl ketone: Similar structure but with a propyl chain instead of an ethyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
特性
IUPAC Name |
1-cyclobutyl-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-2-4-11(10-13)8-9-14(15)12-5-3-6-12/h2,4,7,10,12H,3,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHDASFFJMLHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644256 |
Source


|
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-43-4 |
Source


|
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
